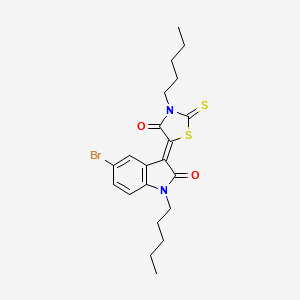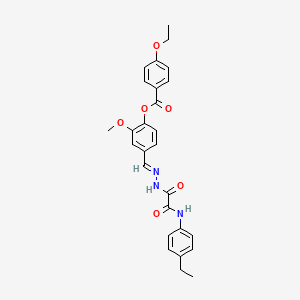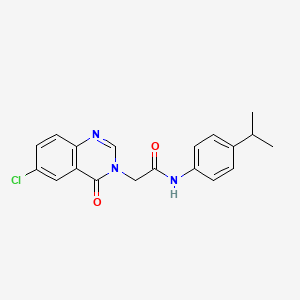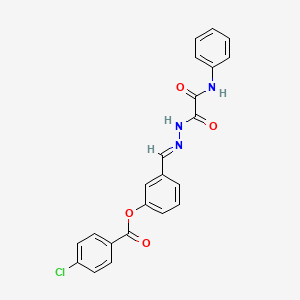![molecular formula C24H25N3O B15085545 N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide CAS No. 356774-13-5](/img/structure/B15085545.png)
N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of an imine group (–C=N–) and are widely studied for their diverse chemical and biological properties . This compound is notable for its unique structure, which includes a phenylprop-2-enylidene moiety and a tetrahydrocarbazolyl group, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide typically involves the condensation of cinnamaldehyde with o-phenylenediamine . The reaction is carried out in a suitable solvent such as diethyl ether, under stirring conditions. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the desired product in pure form. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The imine group in the compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the imine group, forming new compounds.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and aldehyde.
Applications De Recherche Scientifique
N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide involves its interaction with specific molecular targets and pathways. The imine group in the compound can bind to metal ions via the lone pair of electrons on the nitrogen atom, forming coordination complexes . These complexes can exhibit catalytic activity, influencing various biochemical pathways. Additionally, the compound’s structural features allow it to interact with biological macromolecules, such as proteins and nucleic acids, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide can be compared with other Schiff bases and tetrahydrocarbazole derivatives:
Schiff Bases: Similar compounds include 2-amino-N-(3-phenylprop-2-enylidene)aniline, which also features an imine group and phenyl ring. the presence of the tetrahydrocarbazolyl group in this compound adds to its uniqueness and potential for diverse applications.
Tetrahydrocarbazole Derivatives: Compounds such as 1,2,3,4-tetrahydroisoquinoline analogs share structural similarities with the tetrahydrocarbazolyl group.
Propriétés
Numéro CAS |
356774-13-5 |
|---|---|
Formule moléculaire |
C24H25N3O |
Poids moléculaire |
371.5 g/mol |
Nom IUPAC |
N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide |
InChI |
InChI=1S/C24H25N3O/c28-24(26-25-17-8-11-19-9-2-1-3-10-19)16-18-27-22-14-6-4-12-20(22)21-13-5-7-15-23(21)27/h1-4,6,8-12,14,17H,5,7,13,15-16,18H2,(H,26,28)/b11-8+,25-17+ |
Clé InChI |
RKRBSTIDOOJFCJ-RNZORNNISA-N |
SMILES isomérique |
C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)N/N=C/C=C/C4=CC=CC=C4 |
SMILES canonique |
C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)NN=CC=CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Benzyl-1-piperazinyl)-9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B15085465.png)


![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B15085477.png)

![(5E)-2-(3-methyl-1-benzofuran-2-yl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15085512.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B15085515.png)

![4-{4-(4-chlorophenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B15085534.png)
![3-methyl-2-[(5E)-5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B15085539.png)
![N-(4-bromophenyl)-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B15085541.png)
![2-{(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-chlorophenyl)acetamide](/img/structure/B15085550.png)
![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide](/img/structure/B15085556.png)

